(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol
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Overview
Description
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring with a benzyl-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Benzyl Substitution: The benzyl group is added to the pyrazole ring through a nucleophilic substitution reaction.
Attachment of the Pyrazole to the Cycloheptane Ring: This step involves the formation of an ether linkage between the pyrazole and the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(1-Phenyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is unique due to its specific combination of a cycloheptane ring and a benzyl-substituted pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
(1R,2R)-2-(1-benzylpyrazol-4-yl)oxycycloheptan-1-ol |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-5-2-6-10-17(16)21-15-11-18-19(13-15)12-14-7-3-1-4-8-14/h1,3-4,7-8,11,13,16-17,20H,2,5-6,9-10,12H2/t16-,17-/m1/s1 |
InChI Key |
ZLCGYIGHGRTZDL-IAGOWNOFSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(C(CC1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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